LabMol-301

Catalog No.
S12874198
CAS No.
M.F
C18H16N6
M. Wt
316.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LabMol-301

Product Name

LabMol-301

IUPAC Name

4-(4-aminopyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine

Molecular Formula

C18H16N6

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C18H16N6/c19-16-4-6-21-11-15(16)14-8-17(24-18-13(14)3-7-22-18)23-10-12-2-1-5-20-9-12/h1-9,11H,10H2,(H2,19,21)(H2,22,23,24)

InChI Key

YFIFHRUAUGJJAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC2=NC3=C(C=CN3)C(=C2)C4=C(C=CN=C4)N

LabMol-301 is a chemical compound recognized for its significant inhibitory effects on two critical enzymes: NS5 RNA-dependent RNA polymerase and NS2B-NS3 protease. These enzymes are essential for the replication of the Zika virus, making LabMol-301 a potential therapeutic agent against this virus. The compound has demonstrated efficacy in protecting cells from Zika virus-induced cytotoxicity, highlighting its relevance in virology and medicinal chemistry.

, which can be categorized as follows:

  • Oxidation: Under specific conditions, LabMol-301 can be oxidized to form oxidized derivatives.
  • Reduction: The compound can also undergo reduction, leading to the formation of reduced derivatives.
  • Substitution: LabMol-301 is capable of substitution reactions, where certain functional groups are replaced by others.

The common reagents involved in these reactions include oxidizing agents and reducing agents, with reaction conditions meticulously controlled to ensure the desired outcomes.

The primary biological activity of LabMol-301 is its role as an inhibitor of the NS5 RNA-dependent RNA polymerase and NS2B-NS3 protease. By blocking these enzymes, LabMol-301 effectively prevents the replication of the Zika virus, thereby offering protective effects against virus-induced cell death. This dual inhibitory mechanism positions LabMol-301 as a promising candidate for antiviral drug development.

The synthesis of LabMol-301 involves multiple steps that include the formation of key intermediates. Although specific details regarding the synthetic routes and conditions are proprietary, it is known that precise control over reaction parameters is crucial for ensuring the compound's purity and efficacy. Currently, LabMol-301 is produced on a small scale primarily for research purposes.

LabMol-301 has a diverse range of applications across various fields:

  • Chemistry: It serves as a model compound for studying enzyme inhibition and reaction mechanisms.
  • Biology: The compound is investigated for its cytoprotective effects and potential therapeutic applications against viral infections.
  • Medicine: There is ongoing research into its potential use in developing antiviral drugs, particularly targeting the Zika virus.
  • Industry: LabMol-301 is utilized in developing new chemical processes and products.

Research into the interactions of LabMol-301 with biological targets focuses on its binding affinity and inhibitory effects on viral enzymes. Studies indicate that LabMol-301 effectively binds to NS5 RNA-dependent RNA polymerase and NS2B-NS3 protease, inhibiting their activity and subsequently reducing viral replication. This mechanism underscores its potential as a therapeutic agent against Zika virus infections.

LabMol-301 stands out due to its unique dual inhibitory action on both NS5 RNA-dependent RNA polymerase and NS2B-NS3 protease. In comparison to similar compounds:

Compound NameInhibitory Action
LabMol-309Inhibits NS5 RNA-dependent RNA polymerase
LabMol-319Inhibits NS2B-NS3 protease
LabMol-204Shows inhibitory activity against NS5 RNA-dependent RNA polymerase
LabMol-202Inhibits NS2B-NS3 protease

The distinctiveness of LabMol-301 lies in its ability to inhibit both target enzymes simultaneously, making it a more versatile candidate for antiviral research compared to other compounds that target only one enzyme.

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

316.14364454 g/mol

Monoisotopic Mass

316.14364454 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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